(S)-Piperazine-2-carbonitrile
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Description
(S)-Piperazine-2-carbonitrile is a useful research compound. Its molecular formula is C5H9N3 and its molecular weight is 111.148. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications
1. Diverse Pharmacological Activities
Piperazine derivatives exhibit a wide range of pharmacological activities, including but not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agent roles. Modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. These modifications have led to the discovery of drug-like elements for various diseases, highlighting piperazine's flexibility as a building block in drug discovery (Rathi et al., 2016).
2. Anti-mycobacterial Activity
Piperazine derivatives have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a vital building block in anti-TB molecule design, discussing the structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).
3. Antidepressant Developments
The presence of a piperazine substructure is a common feature in many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. This review provides an overview of current developments in the design and synthesis of piperazine-based antidepressants, including SAR studies, to enhance the efficacy and potency of these compounds (Kumar et al., 2021).
Environmental Applications
4. Nanofiltration Membranes
Piperazine-based nanofiltration (NF) membranes, particularly those featuring a crumpled polyamide layer, have demonstrated significant improvements in membrane separation performance. These NF membranes are applied in critical environmental processes like water softening, purification, and wastewater treatment, showcasing the potential for dramatic enhancements in water permeance and selectivity (Shao et al., 2022).
Properties
IUPAC Name |
(2S)-piperazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJYEBAJZLAJX-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659965 |
Source
|
Record name | (2S)-Piperazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212303-37-1 |
Source
|
Record name | (2S)-Piperazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.